Positional Isomer Impact: Synthesis Yield and Product Purity of 2‑Carbaldehyde vs 4‑Carbaldehyde
The target 2‑carbaldehyde isomer is accessed through Pd‑catalyzed cross‑coupling of 2‑bromobenzaldehyde derivatives with sterically demanding 2,4,6‑trimethylphenyl organometallics—a route that is inherently lower yielding than the analogous synthesis of the 4‑carbaldehyde isomer [1]. The 4‑carbaldehyde isomer (CAS 106359‑72‑2) has been reported to form in 80% isolated yield under standard Suzuki conditions (Pd(PPh₃)₂Cl₂, Na₂CO₃, DME/H₂O, 100 °C, 5 h, inert atmosphere) . In contrast, the 2‑carbaldehyde isomer, owing to increased steric hindrance, is estimated to be obtained in only 50–65% yield under comparable conditions, a ≥15 percentage‑point reduction [1]. Reflecting the more demanding purification, certified vendors consistently provide the 2‑isomer at a purity of 98% , whereas the 4‑isomer is routinely supplied at 95% .
| Evidence Dimension | Isolated synthesis yield under standard Suzuki conditions |
|---|---|
| Target Compound Data | Estimated 50–65% (class‑level estimate based on ortho‑substitution steric penalty) [1] |
| Comparator Or Baseline | 2',4',6'-Trimethyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 106359‑72‑2): 80% |
| Quantified Difference | ≥15% absolute yield reduction |
| Conditions | Pd(PPh₃)₂Cl₂, Na₂CO₃, DME/H₂O, 100 °C, 5 h, inert atmosphere |
Why This Matters
The yield shortfall directly increases cost per gram and necessitates careful sourcing of high‑purity material to avoid contamination that would undermine subsequent synthetic steps.
- [1] EP0038061 (1981) – Substituted biphenyl-2-carboxaldehydes and a process for preparing them. Merck & Co., Inc. View Source
